molecular formula C18H21NO2S2 B2970056 (E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1798417-86-3

(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2970056
CAS No.: 1798417-86-3
M. Wt: 347.49
InChI Key: MIZYNDYWCXQCAQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it plays a critical role in the thermosensory system. This compound is a key research tool for investigating the pathophysiological roles of TRPM8 in cold sensation, neuropathic pain, and migraine. By selectively inhibiting TRPM8, it helps researchers dissect the channel's contribution to neuronal signaling in these conditions. Beyond neurology, TRPM8 has been implicated in cancer progression, with studies showing its expression in various tumor types, including prostate and pancreatic cancers, where it may influence cell proliferation, migration, and survival. The antagonism of TRPM8 by this acrylamide derivative provides a powerful means to explore these oncogenic mechanisms in vitro and in vivo. Its well-defined structure and high potency make it an essential compound for high-throughput screening, target validation, and preclinical studies aimed at developing novel therapeutics for pain and cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(oxan-4-yl)-3-thiophen-2-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-18(6-5-16-3-1-13-22-16)19(15-8-11-21-12-9-15)10-7-17-4-2-14-23-17/h1-6,13-15H,7-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZYNDYWCXQCAQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a synthetic compound characterized by its unique structural features, including thiophene rings and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The compound's structure can be represented as follows:

 E N tetrahydro 2H pyran 4 yl 3 thiophen 2 yl N 2 thiophen 2 yl ethyl acrylamide\text{ E N tetrahydro 2H pyran 4 yl 3 thiophen 2 yl N 2 thiophen 2 yl ethyl acrylamide}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present in the thiophene and acrylamide moieties are thought to play a crucial role in modulating these interactions, leading to various biological effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that the compound possesses significant antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). The mechanism appears to involve the inhibition of tubulin polymerization, thereby disrupting the microtubule network essential for cell division .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro assays using macrophage cell lines have shown a reduction in nitric oxide production, indicating its ability to inhibit inflammatory pathways .
  • Antioxidant Activity : The presence of thiophene rings contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .

Data Table: Biological Activity Summary

Activity Type Cell Lines/Models IC50 Values Mechanism
AnticancerA549, T47D, HT-297.4 µMInhibition of tubulin polymerization
Anti-inflammatoryRAW 264.7 macrophagesNot specifiedReduction of NO production
AntioxidantVarious assaysComparable to ascorbic acidScavenging free radicals

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative activity of the compound against T47D breast cancer cells using the MTT assay. Results indicated an IC50 value of 7.4 µM, highlighting its selective activity against cancer cells while sparing normal fibroblast cells .
  • Inflammation Modulation : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

  • Steric Considerations : The N-(2-(thiophen-2-yl)ethyl) group introduces steric bulk, which may reduce binding affinity compared to smaller substituents (e.g., methoxy-tetrahydrothiopyran in ).
  • Biological Implications: While the pyridine-pyrrolidinone hybrid in shows promise for kinase targeting, the target compound’s tetrahydro-2H-pyran group may favor central nervous system penetration due to improved blood-brain barrier permeability .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide?

Methodological Answer:
The compound can be synthesized via a multi-step route involving:

Cyclization Reactions : Utilize thiocarbamoyl precursors (e.g., 2-cyano-3-mercaptoacrylamide derivatives) with halogenated reagents (e.g., chloroacetone) in dioxane and triethylamine to form thiophene-containing intermediates .

Acrylamide Formation : React the thiophene intermediate with tetrahydro-2H-pyran-4-amine derivatives under reflux conditions in ethanol or dioxane. Sodium acetate can act as a catalyst for condensation .

Stereochemical Control : Ensure the (E)-configuration by optimizing reaction temperature (e.g., 60–80°C) and solvent polarity to favor trans-addition .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol-dioxane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: How is the stereochemistry of the acrylamide group confirmed experimentally?

Methodological Answer:
The (E)-configuration is validated using:

X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment. For example, similar acrylamide derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL .

NMR Spectroscopy : The coupling constant (J) between α,β-protons in the acrylamide moiety (typically 12–16 Hz for trans-configuration) confirms the (E)-isomer .

Data Interpretation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with spectroscopic results to resolve ambiguities .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or mass fragments) require:

Multi-Technique Validation :

  • HRMS : Confirm molecular formula (e.g., ESI-HRMS with <2 ppm error).
  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to distinguish regioisomers or tautomers .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G** level) .

Alternative Synthesis : Prepare a reference standard via an independent route to verify structural assignments .

Example : A 2022 study resolved conflicting NOESY signals for a pyrazole-thiophene derivative by re-evaluating solvent effects and repeating experiments in deuterated DMSO .

Advanced: What computational approaches predict the compound’s reactivity and binding affinity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) for accurate charge distribution .

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize the force field for thiophene and pyran moieties to improve binding pose accuracy .

MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-protein residence times .

Case Study : A trifluoromethyl-substituted analog showed enhanced metabolic stability due to reduced CYP450 affinity, predicted via docking into CYP3A4 active sites .

Basic: What purification techniques are effective for isolating the final compound?

Methodological Answer:

Recrystallization : Use ethanol-dioxane (1:2) to isolate pale crystalline products (85% yield reported for similar acrylamides) .

Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar intermediates. Monitor fractions via UV at 254 nm .

HPLC Prep : For chiral separation, use a Chiralpak IA column with n-hexane/isopropanol (90:10) at 1 mL/min .

Optimization Tip : Adjust solvent polarity based on compound solubility (logP ~3.5 predicted via ChemAxon).

Advanced: How to design analogs with improved pharmacokinetic profiles?

Methodological Answer:

Structure-Activity Relationship (SAR) :

  • Replace tetrahydro-2H-pyran with piperidine to modulate logD (test via shake-flask method).
  • Introduce electron-withdrawing groups (e.g., -CF₃) on thiophene to enhance metabolic stability .

In Vitro Assays :

  • Measure plasma protein binding (equilibrium dialysis) and microsomal stability (human liver microsomes + NADPH).
  • Use Caco-2 cells for permeability studies (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl acrylate) to improve solubility and hydrolyze in vivo .

Example : A 2021 study improved CNS penetration of a thiophene analog by substituting the pyran ring with a smaller cyclopropane moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.